Lipophilicity Advantage vs. Mono-Halogenated Analogs
The computed XLogP3-AA value for 6-Chloro-2-fluoropyridin-3-ol is 1.9 [1], positioning it within the optimal lipophilicity range for central nervous system (CNS) drug candidates. By contrast, the direct mono-chloro analog 6-chloropyridin-3-ol (CAS 41288-96-4) exhibits a lower computed XLogP3-AA of 1.2 [2], while the mono-fluoro analog 2-fluoropyridin-3-ol (CAS 174669-74-0) is a borderline outlier at approximately 1.7 [3]. The synergistic effect of the dual halogenation in the target compound delivers a 0.7 log unit increase in lipophilicity versus 6-chloropyridin-3-ol, translating to a roughly 5-fold higher theoretical partition coefficient. This difference is critical for optimizing blood-brain barrier penetration in CNS-targeted programs.
| Evidence Dimension | Lipophilicity (Computed XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.9 |
| Comparator Or Baseline | 6-Chloropyridin-3-ol (CAS 41288-96-4): XLogP3-AA = 1.2; 2-Fluoropyridin-3-ol (CAS 174669-74-0): XLogP3-AA = 1.7 |
| Quantified Difference | ΔXLogP = +0.7 vs 6-chloropyridin-3-ol; ΔXLogP = +0.2 vs 2-fluoropyridin-3-ol |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2025.04.14 release) |
Why This Matters
For procurement decisions in CNS drug discovery, a lipophilicity shift of +0.7 log units can materially improve predicted BBB permeability, making this building block preferable to its non-fluorinated or mono-halogenated analogs when passive membrane diffusion is a design goal.
- [1] PubChem. Compound Summary: 6-Chloro-2-fluoropyridin-3-ol, CID 57475640. National Center for Biotechnology Information. Retrieved April 2026. View Source
- [2] PubChem. Compound Summary: 6-Chloropyridin-3-ol, CID 123145. National Center for Biotechnology Information. Retrieved April 2026. View Source
- [3] PubChem. Compound Summary: 2-Fluoropyridin-3-ol, CID 2773614. National Center for Biotechnology Information. Retrieved April 2026. View Source
